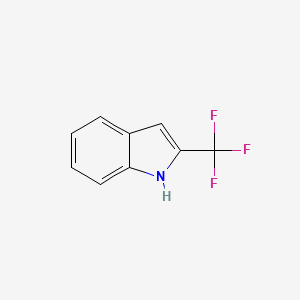

2-(trifluoromethyl)-1H-indole

Beschreibung

2-(Trifluoromethyl)-1H-indole is a heterocyclic aromatic compound featuring an indole scaffold substituted with a trifluoromethyl (-CF₃) group at the 2-position. This electron-withdrawing group significantly influences the compound’s electronic properties, reactivity, and physical characteristics. Synthesized via methods such as reductive cyclization of ortho-nitrobenzaldehydes (e.g., 85% yield for compound 4a ), it serves as a key intermediate in pharmaceutical and agrochemical research. Its derivatives, often modified at the 3-position with benzyl, methoxy, or halogen substituents, exhibit diverse applications due to enhanced stability and bioavailability .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHVHZJGQWMBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448762 | |

| Record name | 2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51310-54-4 | |

| Record name | 2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51310-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Method Overview

A prominent and efficient approach to synthesize 2-(trifluoromethyl)-1H-indoles is the domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating reagent derived from fluoroform (CuCF3). This method was reported by researchers utilizing fluoroform, an inexpensive industrial byproduct, as the trifluoromethyl source, which is both cost-effective and sustainable.

Reaction Details

- Starting materials: 2-alkynylanilines

- Reagent: CuCF3 (fluoroform-derived)

- Mechanism: The reaction proceeds via a domino process where trifluoromethylation of the alkyne is followed by intramolecular cyclization to form the indole core.

- Outcome: High regioselectivity with no ambiguity in the CF3 position, yielding 2-(trifluoromethyl)indoles.

- Additional products: 3-formyl-2-(trifluoromethyl)indoles can also be synthesized as useful intermediates for further drug analog preparation.

Research Findings

- The method provides a straightforward route to 2-(trifluoromethyl)-1H-indoles with good yields.

- The use of fluoroform as a CF3 source is industrially attractive due to its low cost and availability.

- The reaction conditions are mild and compatible with various functional groups.

| Parameter | Details |

|---|---|

| Substrate | 2-alkynylanilines |

| CF3 Source | CuCF3 (fluoroform-derived) |

| Reaction Type | Domino trifluoromethylation/cyclization |

| Yield Range | Moderate to high (varies by substrate) |

| Advantages | Regioselective, mild conditions, cost-effective CF3 source |

Halogenation of 2-(Trifluoromethyl)-1H-indole for Derivative Synthesis

Method Overview

Starting from this compound, selective halogenation at the 3-position can be achieved to produce 3-halogenated derivatives (chloro, bromo, iodo). This method is useful for further functionalization and diversification of the indole scaffold.

Reaction Details

- Halogenating agents: N-chlorosuccinimide (NCS) for chlorination, bromine (Br2) for bromination, iodine (I2) for iodination.

- Solvents: THF for chlorination, dichloromethane for bromination, acetonitrile for iodination.

- Conditions: Room temperature stirring for 1 day.

- Yields: High yields up to 98% reported.

Research Findings

- The halogenation reactions proceed cleanly with minimal byproducts.

- The halogenated products are isolated by simple extraction and purification.

- These derivatives serve as valuable intermediates for further synthetic transformations.

| Halogenation Type | Reagent | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | N-chlorosuccinimide | THF | 1 day | ~90 | Initiated by TMSCl addition |

| Bromination | Br2 | CH2Cl2 | 1 min stirring | 98 | Quick reaction |

| Iodination | I2, K2CO3 | MeCN | 1 day | High | Mild conditions |

Hydroxyalkylation of Indoles with Aromatic Fluoromethyl Ketones

Method Overview

An alternative approach involves the reaction of indoles with aromatic fluoromethyl ketones in the presence of a base and phase-transfer catalyst in water, yielding trifluoromethyl(indolyl)phenylmethanols. Although this method primarily targets 3-substituted indoles, it is relevant for functionalizing indoles with trifluoromethyl groups.

Reaction Details

- Substrates: Indoles and aromatic fluoromethyl ketones

- Catalysts: Potassium carbonate (K2CO3) and tetrabutylphosphonium bromide (TBPB)

- Solvent: Water

- Reaction time: 12–15 hours

- Yields: Excellent, up to 97%

Research Findings

- The reaction proceeds efficiently in water, facilitating easy product isolation by filtration.

- The catalytic system is reusable, and the method is scalable.

- Broad substrate scope with tolerance to electron-donating and withdrawing groups on indoles.

| Entry | Base (mol %) | Catalyst (mol %) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | None | None | 24 | 0 | No reaction |

| 4 | NaOH (20) | TBAB (20) | 15 | 93 | Efficient phase-transfer catalysis |

| 5 | NaOH (20) | TBPB (20) | 15 | 96 | Highest yield |

| 8 | K2CO3 (20) | TBPB (20) | 12 | 97 | Optimal base and catalyst combo |

Synthesis via ortho-Nitrostyrenes and Catalytic Olefination

Method Overview

This method involves the preparation of trifluoromethylated ortho-nitrostyrenes followed by their transformation into 2-CF3-indoles. The process includes catalytic olefination and subsequent cyclization steps.

Reaction Details

- Starting materials: ortho-nitrobenzaldehydes converted to styrenes via hydrazine and catalytic olefination.

- CF3 source: Trichlorotrifluoromethane (CF3CCl3)

- Catalysts: Copper chloride (CuCl)

- Conditions: Room temperature stirring overnight

- Scale: Demonstrated on a 150 mmol scale

Research Findings

- The method allows gram-scale synthesis.

- Provides access to a variety of trifluoromethylated indoles.

- The reaction conditions are mild and practical for industrial applications.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents/Conditions | Yield Range | Advantages | Notes |

|---|---|---|---|---|

| Domino trifluoromethylation/cyclization | 2-alkynylanilines, CuCF3 (fluoroform) | Moderate-High | Regioselective, cost-effective CF3 source | Mild, no CF3 position ambiguity |

| Halogenation of 2-CF3-indole | NCS, Br2, I2; THF, CH2Cl2, MeCN | Up to 98% | High yield, selective halogenation | Useful for further derivatization |

| Hydroxyalkylation with fluoromethyl ketones | Indoles, aromatic fluoromethyl ketones, K2CO3, TBPB, water | Up to 97% | Mild, aqueous medium, catalyst recyclable | Broad substrate scope |

| ortho-Nitrostyrene route | ortho-nitrobenzaldehydes, CF3CCl3, CuCl | Moderate-High | Scalable, practical industrial method | Multi-step, requires olefination |

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

One notable application of 2-(trifluoromethyl)-1H-indole is its role as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial for the synthesis of inflammatory mediators. The 2′-trifluoromethyl analogue of indomethacin, a well-known anti-inflammatory drug, demonstrated significant COX-2 inhibition, highlighting the therapeutic potential of this compound in treating inflammatory diseases .

Anticancer Activity

Research has shown that various derivatives of this compound exhibit promising anticancer properties. For instance, compounds with substitutions at specific positions on the indole ring have been reported to induce cytotoxic effects against several human cancer cell lines. A study indicated that certain modifications led to increased potency against sensitive cancer cells, suggesting that these derivatives could serve as lead compounds in cancer drug development .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound derivatives. Compounds containing this indole structure were found to exhibit protective effects against neurodegenerative conditions, potentially offering new avenues for treatment strategies .

Agrochemicals

Insecticidal and Antifungal Activities

Recent studies have explored the insecticidal and antifungal activities of this compound derivatives. For example, novel trifluoromethyl pyrimidine derivatives containing this indole moiety exhibited significant insecticidal activity against pests such as Spodoptera frugiperda and Mythimna separata, with mortality rates reaching up to 90% . Additionally, these compounds demonstrated antifungal efficacy against various plant pathogens, indicating their potential use in crop protection .

Synthetic Applications

Catalytic Trifluoromethylation Reactions

The synthesis of this compound can be achieved through various catalytic methods. One efficient approach involves copper-catalyzed oxidative trifluoromethylation of indoles using low-cost reagents, yielding high percentages of the desired product . This method not only simplifies the synthesis but also enhances the functionalization potential of indoles in medicinal chemistry.

Data Summary Table

Wirkmechanismus

The mechanism of action of 2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares 2-(trifluoromethyl)-1H-indole and its analogs based on substituents, molecular formulas, physical states, and synthetic yields:

Key Observations:

- Substituent Effects on Physical State: Electron-withdrawing groups (e.g., -CF₃, halogen) tend to reduce crystallinity, as seen in 4d (brown oil) versus 4g (white powder). Methoxy groups enhance crystallinity due to hydrogen bonding .

- Yield Variations: Benzyl-substituted derivatives (e.g., 4d, 4g) achieve high yields (95–99%) via Pd/C-mediated reductive conditions, whereas halogenated analogs (e.g., 4b) show lower yields (48%), likely due to steric or electronic hindrance .

Electronic and Reactivity Comparisons

Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H):

- The -CF₃ group in this compound provides stronger electron-withdrawing effects compared to -CF₂H in 7-chloro-3-(difluoromethyl)-1H-indole. This difference impacts electrophilic substitution reactions; for example, -CF₃ deactivates the indole ring, directing incoming electrophiles to specific positions .

Halogen vs. Alkyl Substituents:

- 6-Chloro derivative (4b): The chloro group at position 6 increases molecular polarity, making 4b a yellow oil with reduced thermal stability compared to crystalline 4a .

Spectral Data and Structural Confirmation

- ¹⁹F NMR Shifts: The -CF₃ group in this compound exhibits a distinct singlet near δ -60 ppm, whereas -CF₂H groups (e.g., in 7-chloro-3-(difluoromethyl)-1H-indole) show split signals due to coupling with hydrogen .

- HRMS Validation: Molecular ions for 4a (C₉H₆F₃N, [M+H]⁺ = 190.05) and 4d (C₁₆H₁₀F₄N, [M+H]⁺ = 300.08) confirm structural integrity .

Biologische Aktivität

2-(Trifluoromethyl)-1H-indole is a derivative of indole that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a trifluoromethyl group, which enhances its pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and synthetic methodologies.

The introduction of the trifluoromethyl group significantly alters the electronic properties of indole, affecting its reactivity and biological interactions. Various synthesis methods have been developed for this compound, including copper-catalyzed oxidative trifluoromethylation and halogenation reactions. For instance, a study reported the successful synthesis of 3-halo derivatives from this compound with yields up to 98% .

Anti-inflammatory Effects

Research has indicated that indole derivatives exhibit significant anti-inflammatory properties. In vitro studies demonstrated that certain derivatives effectively inhibited lipopolysaccharide (LPS)-induced expression of inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in RAW 264.7 macrophages. The most promising compounds from these studies were found to reduce pulmonary inflammation without causing toxicity in animal models .

Anticancer Properties

Indoles are recognized for their ability to disrupt microtubule dynamics, making them effective as anticancer agents. The mechanism involves hindering tubulin polymerization, leading to cell cycle arrest in cancer cells. Several studies have shown that this compound derivatives possess cytotoxic activity against various cancer cell lines, with IC50 values indicating potent biological effects .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 (Lung cancer) | 22.09 |

| HeLa (Cervical cancer) | 6.40 ± 0.26 |

Other Biological Activities

In addition to anti-inflammatory and anticancer effects, some studies have reported that trifluoromethylated indoles exhibit anti-HIV activity and antioxidant properties. For example, a recent study highlighted the antioxidant capacity of synthesized indole derivatives through various assay methods, showing significant scavenging activity against DPPH radicals and hydrogen peroxide .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances the electron deficiency of the indole nucleus, which can improve binding affinity to biological targets. Preliminary SAR studies suggest that modifications at the C2 position can lead to enhanced potency and selectivity against specific targets in cancer therapy .

Case Studies

- Anti-inflammatory Study : A series of indole-2-carboxamide derivatives were synthesized and screened for anti-inflammatory activity. Compounds 14f and 14g showed significant reductions in LPS-induced inflammatory markers in vivo .

- Anticancer Study : A novel series of trifluoromethylindoles were tested against various cancer cell lines, demonstrating potent cytotoxicity with specific focus on their mechanism involving microtubule disruption .

Q & A

Q. What are the most effective synthetic routes for preparing 2-(trifluoromethyl)-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : Two primary methods are reported:

- Click Chemistry Approach : React 3-(2-azidoethyl)-5-fluoro-1H-indole with 3-ethynylanisole using CuI catalysis in PEG-400/DMF at room temperature for 12 hours. Purification via column chromatography (70:30 ethyl acetate/hexane) yields 42% product .

- One-Step Coupling : Use (1-(4-(trifluoromethyl)phenyl)-1H-indol-2-yl)methanol and N,N'-carbonyldiimidazole in dry CH₃CN for 48 hours at room temperature. Purify via silica gel chromatography, achieving 53% yield .

- Optimization : Iodine (10 mol%) in MeCN at 40°C for 5 hours achieves 98% yield in electrophilic substitutions, outperforming AlCl₃ (10%) and FeCl₃ (67%) .

Q. How is the structure of this compound derivatives validated experimentally?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) for preliminary characterization. For example, ¹⁹F NMR chemical shifts near -60 ppm confirm trifluoromethyl group presence . X-ray crystallography (e.g., orthogonal Pbca space group, a = 10.3732 Å, b = 7.9960 Å, c = 37.665 Å) resolves dihedral angles (e.g., 54.95° between indole and 4-CF₃-phenyl planes) . HRMS (e.g., FAB-HRMS) validates molecular weight with <2 ppm error .

Q. What purification techniques are recommended for isolating this compound derivatives?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradients (e.g., petroleum ether/ethyl acetate from 50:1 to 12:1) .

- Recrystallization : Dissolve crude product in ethyl acetate and cool to -20°C for single-crystal growth suitable for XRD .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in indole functionalization?

- Methodological Answer : The electron-withdrawing CF₃ group directs electrophilic substitution to the indole C3 position. For example, iodine-catalyzed reactions favor C3 functionalization due to decreased electron density at C2/C4. Computational modeling (e.g., DFT) can quantify these effects by comparing Fukui indices at different positions . Experimentally, substituent placement (e.g., 4-CF₃-phenyl vs. imidazole) alters dihedral angles (e.g., 61.36° for imidazole ), affecting reactivity in cross-coupling reactions.

Q. What crystallographic parameters are critical for analyzing this compound derivatives, and how do they correlate with bioactivity?

- Methodological Answer :

- Unit Cell Parameters : Orthogonal Pbca symmetry with Z = 8 and density ~1.451 Mg/m³ ensures packing efficiency .

- Dihedral Angles : Planar deviations >50° (e.g., 54.95° between indole and aryl groups) reduce π-π stacking, potentially enhancing membrane permeability in bioactive compounds .

- Hydrogen Bonding : Non-classical C–H···F interactions (observed in XRD) stabilize crystal lattices and may mimic binding with biological targets like kinase ATP pockets .

Q. How can reaction yields for trifluoromethyl-indole synthesis be improved using mechanistic insights?

- Methodological Answer :

- Catalyst Screening : Iodine (10 mol%) in MeCN at 40°C maximizes yields (98%) by facilitating radical intermediates, as shown in Table 1 .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, MeCN) enhance solubility of intermediates. PEG-400 improves CuI-mediated click chemistry by stabilizing azide-alkyne cycloadditions .

- Kinetic Monitoring : Use in situ FTIR or LC-MS to detect side products (e.g., over-alkylation) and adjust reaction times (e.g., ≤5 hours for iodine catalysis ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.